1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne
Description
Properties
Molecular Formula |
C18H14S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3 |
InChI Key |
NCFVBTNHTIBGLD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne generally follows a two-step approach:
- Step 1: Preparation of the terminal alkyne precursor, 4-(methylthio)phenylacetylene.
- Step 2: Coupling of two terminal alkyne units to form the 1,3-butadiyne core.
The coupling step is often achieved via oxidative homocoupling or Glaser-type coupling reactions catalyzed by copper or palladium complexes under aerobic or controlled oxidizing conditions.
Synthesis of 4-(Methylthio)phenylacetylene
The precursor 4-(methylthio)phenylacetylene can be synthesized by:
- Method A: Sonogashira coupling of 4-(methylthio)iodobenzene with trimethylsilylacetylene followed by desilylation.
- Method B: Deprotonation of 4-(methylthio)phenylacetylene derivatives or via reduction of corresponding halides.
These methods provide the terminal alkyne with the methylthio substituent intact, which is crucial for the electronic and steric properties of the final butadiyne.
Coupling Reactions to Form the Butadiyne Core
Copper(I)-Catalyzed Glaser Coupling
-
- Copper(I) salts such as CuI or CuCl as catalyst.
- Base such as triethylamine or pyridine.
- Oxygen or air as the oxidant.
- Solvents like tetrahydrofuran (THF), dichloromethane, or mixed aqueous-organic media.
- Ambient to mild elevated temperatures (room temperature to 50 °C).
-
- The terminal alkyne is deprotonated to form a copper acetylide intermediate.
- Oxidative coupling of two copper acetylide species forms the 1,3-butadiyne linkage.
- The methylthio substituents on the phenyl rings remain intact during coupling.
-
- Reported yields range from moderate to high (60–85%).
- Purification typically involves column chromatography or recrystallization.
Palladium-Catalyzed Coupling (Eglinton or Cadiot-Chodkiewicz Variants)
-
- Palladium(II) catalysts or copper(II) salts.
- Ligands such as triphenylphosphine may be used.
- Mild oxidants or stoichiometric copper(II) salts.
- Solvents like DMF or acetonitrile.
-
- Often milder conditions.
- Improved selectivity in some cases.
- Suitable for sensitive substituents.
-
- Higher cost of palladium.
- Potential for side reactions.
Alternative Methods
- Use of 1,4-bis(trimethylsilyl)butadiyne:
- Tandem deprotection and coupling with aryl azides or other functional groups under copper catalysis.
- This method is more common for bi-1,2,3-triazole derivatives but can be adapted for butadiyne systems.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Copper(I)-Catalyzed Glaser | CuI, Et3N, O2, THF, RT-50°C | 60–85 | Simple, cost-effective | Requires oxygen, possible side products |
| Palladium-Catalyzed Coupling | Pd(II), ligands, mild oxidants | 65–80 | Milder conditions, selective | Expensive catalyst, ligand handling |
| Tandem Deprotection/Coupling | CuSO4, K2CO3, t-BuOH/H2O | 70–90 | One-pot, high yields | More complex setup |
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, such as oxidation and substitution, which can modify the compound’s properties and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation: Brominated and Silylated Derivatives
1,4-Bis(4-bromophenyl)-1,3-butadiyne (DBPB, C₁₆H₈Br₂)
- Structure : Bromine substituents replace methylthio groups.
- Properties : Higher molecular weight (360.04 g/mol) and increased reactivity due to bromine’s electron-withdrawing nature, making it suitable for Suzuki or Ullmann cross-coupling reactions .
- Applications : Intermediate in polymer synthesis or optoelectronic materials.
1,4-Bis(trimethylsilyl)-1,3-butadiyne (C₁₀H₁₈Si₂)
- Structure : Trimethylsilyl (–Si(CH₃)₃) groups enhance steric bulk and solubility.
- Properties : Lower molecular weight (194.42 g/mol) compared to the methylthio derivative. Silyl groups improve thermal stability and reduce crystallinity, beneficial for solution-processed devices .
- Synthesis : Often prepared via silylation of terminal alkynes .
Core-Modified Analogs: Butadiene vs. Butadiyne
- (1E,3E)-1,4-Bis(4-methoxyphenyl)-1,3-butadiene (C₁₈H₁₈O₂) Structure: Butadiene (–CH=CH–CH=CH–) core instead of butadiyne. Properties: Reduced conjugation length compared to butadiynes, leading to lower thermal stability and altered electronic properties.
Functional Group Impact on Properties
Table 1: Comparative Analysis of Butadiyne Derivatives
Key Findings:
- Electronic Effects : Electron-donating groups (e.g., –SCH₃, –OCH₃) raise HOMO levels, enhancing hole-transport capabilities, while electron-withdrawing groups (e.g., –Br) lower LUMO levels, improving electron affinity .
- Steric Effects : Bulky substituents (e.g., –Si(CH₃)₃) reduce intermolecular interactions, favoring amorphous morphologies in thin-film devices .
Q & A
Q. What statistical approaches are recommended for analyzing discrepancies in reported physicochemical properties (e.g., melting points)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
